An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-pyridinyldithiocarbamate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-pyridinyldithiocarbamate
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 2-pyridinyldithiocarbamate, a molecule of interest for researchers in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this document synthesizes information from analogous structures, namely 2-substituted pyridines and methyl dithiocarbamate esters, to provide a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's structure, spectroscopic characteristics, and potential reactivity. We will delve into predicted data for its molecular properties, spectroscopic signatures (IR, NMR, Mass Spectrometry), and propose a detailed experimental protocol for its synthesis and characterization.
Introduction and Molecular Structure
Methyl 2-pyridinyldithiocarbamate is an organic compound that incorporates a pyridine ring, a dithiocarbamate functional group, and a methyl ester. The dithiocarbamate moiety is known for its metal-chelating properties and its role as a versatile synthetic intermediate. The presence of the pyridine ring introduces potential for hydrogen bonding and coordination chemistry, making this molecule an interesting candidate for various applications, including as a ligand in coordination chemistry or as a building block for more complex molecules.
The proposed structure of Methyl 2-pyridinyldithiocarbamate is based on the nomenclature, indicating a methyl group attached to one of the sulfur atoms of the dithiocarbamate functional group, which is in turn bonded to the nitrogen atom of a 2-aminopyridine scaffold.
Table 1: Predicted Core Physicochemical Properties of Methyl 2-pyridinyldithiocarbamate
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₇H₈N₂S₂ | Based on the proposed chemical structure. |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid | Based on the appearance of related dithiocarbamate compounds. |
| Melting Point | Expected to be in the range of 80-120 °C | This is an estimation based on similar small organic molecules. Experimental verification is required. |
| Boiling Point | > 200 °C (with potential decomposition) | Dithiocarbamates can be thermally unstable.[1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, chloroform, and acetone. | The pyridine ring may impart some water solubility, but the dithiocarbamate ester is largely nonpolar. |
| pKa | The pyridine nitrogen is expected to have a pKa around 2-3. | The electron-withdrawing dithiocarbamate group will significantly decrease the basicity of the pyridine nitrogen compared to 2-aminopyridine. |
| Stability | Sensitive to strong acids and bases. May decompose upon prolonged exposure to heat or light.[1] | Dithiocarbamates can hydrolyze under acidic or basic conditions.[1] |
Synthesis and Experimental Protocols
The synthesis of Methyl 2-pyridinyldithiocarbamate can be approached through a two-step process, starting from the commercially available 2-aminopyridine. This proposed methodology is based on established procedures for the synthesis of dithiocarbamate salts and their subsequent alkylation.[2][3][4]
Proposed Synthetic Workflow
The synthesis involves the formation of the dithiocarbamate salt from 2-aminopyridine and carbon disulfide in the presence of a base, followed by S-alkylation with a methylating agent.
Caption: Proposed two-step synthesis of Methyl 2-pyridinyldithiocarbamate.
Detailed Experimental Protocol
Materials:
-
2-Aminopyridine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Methyl Iodide (CH₃I)
-
Ethanol or Methanol
-
Diethyl Ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of Sodium 2-pyridinyldithiocarbamate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) in ethanol at room temperature.
-
Add a solution of sodium hydroxide (1.0 eq) in water or triethylamine (1.1 eq) to the stirring solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution. A precipitate should form.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
The resulting precipitate, the sodium salt of 2-pyridinyldithiocarbamic acid, is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.
Step 2: Synthesis of Methyl 2-pyridinyldithiocarbamate
-
Suspend the dried sodium 2-pyridinyldithiocarbamate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
To this suspension, add methyl iodide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 2-pyridinyldithiocarbamate.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for Methyl 2-pyridinyldithiocarbamate based on the analysis of similar compounds reported in the literature.[5][6][7][8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for Methyl 2-pyridinyldithiocarbamate
| Wavenumber (cm⁻¹) | Vibration Type | Comments |
| ~3100-3000 | C-H (aromatic) stretch | Characteristic of the pyridine ring protons. |
| ~2950-2850 | C-H (aliphatic) stretch | From the S-CH₃ group. |
| ~1600-1580 | C=N stretch (pyridine ring) | A strong band characteristic of the pyridine ring. |
| ~1500-1450 | C-N (thioureide) stretch | This is a key diagnostic peak for the dithiocarbamate moiety. Its position indicates partial double bond character.[5][11] |
| ~1450-1400 | C=C stretch (pyridine ring) | Multiple bands are expected in this region for the pyridine ring. |
| ~1050-950 | C=S stretch | Another important diagnostic peak for the dithiocarbamate group.[5] |
| ~780-740 | C-H out-of-plane bend | Characteristic of 2-substituted pyridines. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and electronic environment of the hydrogen and carbon atoms in the molecule.
Caption: Predicted ¹H NMR chemical shifts for Methyl 2-pyridinyldithiocarbamate.
Table 3: Predicted ¹H NMR Data for Methyl 2-pyridinyldithiocarbamate (in CDCl₃)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comments |
| H-6 (Pyridine) | 8.5 - 8.7 | Doublet | ~5-6 | Most deshielded aromatic proton due to proximity to the nitrogen atom. |
| H-4 (Pyridine) | 7.8 - 8.0 | Triplet of doublets | ~7-8 | Deshielded due to its position in the aromatic ring. |
| H-3 (Pyridine) | 7.3 - 7.5 | Doublet of doublets | ~7-8 | |
| H-5 (Pyridine) | 7.2 - 7.4 | Triplet | ~5-7 | |
| S-CH₃ | 2.6 - 2.8 | Singlet | - | The chemical shift is characteristic of a methyl group attached to a sulfur atom in a dithiocarbamate ester. |
Table 4: Predicted ¹³C NMR Data for Methyl 2-pyridinyldithiocarbamate (in CDCl₃)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Comments |
| C=S | 195 - 210 | The most deshielded carbon, characteristic of the thiocarbonyl group in a dithiocarbamate.[5] |
| C-2 (Pyridine) | 155 - 160 | Carbon attached to the dithiocarbamate group. |
| C-6 (Pyridine) | 148 - 152 | Carbon adjacent to the pyridine nitrogen. |
| C-4 (Pyridine) | 136 - 140 | |
| C-3 (Pyridine) | 122 - 126 | |
| C-5 (Pyridine) | 120 - 124 | |
| S-CH₃ | 15 - 20 | Characteristic chemical shift for the methyl group in a methyl dithiocarbamate. |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and can provide structural information through fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 184.
-
Loss of •SCH₃: Fragmentation of the S-CH₃ group would result in a fragment at m/z = 137.
-
Loss of CS₂: Cleavage of the dithiocarbamate moiety could lead to a fragment corresponding to the 2-aminopyridine radical cation at m/z = 94.
-
Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring would lead to characteristic peaks at m/z = 78 and 51.
Reactivity and Stability
Methyl 2-pyridinyldithiocarbamate is expected to exhibit reactivity characteristic of both dithiocarbamate esters and pyridines.
-
Hydrolysis: The dithiocarbamate ester is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-aminopyridine, carbon disulfide, and methanol.[1] Dithiocarbamic acids are generally unstable and decompose.[12]
-
Oxidation: The sulfur atoms in the dithiocarbamate group can be oxidized.
-
Coordination Chemistry: The pyridine nitrogen and the sulfur atoms of the dithiocarbamate can act as ligands, coordinating to metal ions to form metal complexes.
-
Thermal Stability: Dithiocarbamates can decompose upon heating, often releasing carbon disulfide.[1]
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical properties of Methyl 2-pyridinyldithiocarbamate. While direct experimental data is currently unavailable, the synthesized information based on analogous compounds offers a strong foundation for researchers interested in this molecule. The proposed synthetic protocol and the predicted spectroscopic data provide a clear roadmap for the synthesis, purification, and characterization of this compound. Further experimental investigation is necessary to validate these predictions and to fully explore the potential applications of Methyl 2-pyridinyldithiocarbamate in various scientific fields.
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IR spectrum of (a) aluminium dithiocarbamate complex and (b) copper dithiocarbamate complex. (n.d.). ResearchGate. Retrieved from [Link]
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Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1051. Retrieved from [Link]
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Synthesis and biological evaluation of dithiocarbamate esters of parthenolide as potential anti-acute myelogenous leukaemia agents. (n.d.). Retrieved from [Link]
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DESIGN, SYNTHESIS AND CYTOTOXICITY STUDIES OF DITHIOCARBAMATE ESTER DERIVATIVES OF EMETINE IN PROSTATE CANCER CELL LINES. (n.d.). Retrieved from [Link]
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